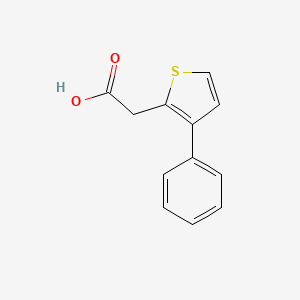

2-(3-phenylthiophen-2-yl)acetic acid

Description

Contextual Significance of Thiophene (B33073) and Phenylthiophene Derivatives in Chemical Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones in various scientific fields, particularly in medicinal chemistry and materials science. cognizancejournal.comderpharmachemica.com The thiophene ring is considered a "privileged" structure due to its versatile biological activities and structural properties. nih.gov Its physicochemical characteristics often resemble those of benzene (B151609), allowing it to act as a bioisostere, where it can replace a benzene ring in a biologically active molecule, often without a loss of activity. cognizancejournal.comwikipedia.org This is exemplified in pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam, and the opioid analgesic sufentanil, an analog of fentanyl. wikipedia.org

The incorporation of a thiophene moiety can significantly modify a compound's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions through the sulfur atom's ability to form hydrogen bonds. nih.gov Consequently, thiophene derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antihypertensive properties. cognizancejournal.comnih.govnih.gov Beyond medicine, these compounds are integral to materials science, finding use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. nih.gov The phenylthiophene scaffold, which combines the aromatic properties of both thiophene and benzene rings, is a key structure in many of these applications, offering a platform for creating diverse and functionally complex molecules.

| Property | Thiophene (C₄H₄S) | Benzene (C₆H₆) |

| Molar Mass | 84.14 g/mol | 78.11 g/mol |

| Boiling Point | 84 °C (183 °F) wikipedia.org | 80.1 °C (176.2 °F) |

| Melting Point | -38 °C (-36 °F) wikipedia.org | 5.5 °C (41.9 °F) |

| Density | 1.051 g/mL wikipedia.org | 0.8765 g/cm³ |

| Appearance | Colorless liquid wikipedia.org | Colorless liquid |

Overview of the Research Landscape for 2-(3-Phenylthiophen-2-yl)acetic Acid and Related Compounds

The direct research landscape for this compound is notably sparse in publicly available literature. However, significant research exists for structurally related compounds, which provides a valuable framework for understanding its potential properties and applications.

Research into isomers and analogs, such as 2-(thiophen-2-yl)acetic acid , has identified it as a promising chemical platform for developing potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer therapies. nih.gov In one study, a series of derivatives based on a 4-phenyl-(thiophen-2-yl)acetic acid scaffold were synthesized and evaluated, demonstrating that this class of compounds can effectively inhibit mPGES-1. nih.gov This highlights the therapeutic potential of the thiophene acetic acid core structure.

Similarly, research on phenylacetic acid derivatives is extensive. These compounds are recognized for a wide spectrum of biological activities and serve as crucial starting materials for numerous drugs. mdpi.com For instance, derivatives of 2-[(3,5-diphenyl)phenyl]acetic acid have been investigated as potential treatments for Alzheimer's disease, and other biphenylacetic acid derivatives have shown antiproliferative properties against various cancer cell lines. mdpi.com The synthesis of complex structures like 2-[(3,4,5-triphenyl)phenyl]acetic acid underscores the continued interest in exploring the therapeutic possibilities of this class of molecules. mdpi.com

The collective research on these related structures suggests that the combination of a phenyl group, a thiophene ring, and an acetic acid moiety, as found in this compound, represents a promising, albeit underexplored, area for chemical and pharmacological investigation.

| Compound Class | Area of Research | Notable Findings |

| Thiophene Derivatives | Medicinal Chemistry | Broad bioactivity including anticancer, antimicrobial, anti-inflammatory. cognizancejournal.comnih.govnih.gov |

| Materials Science | Applications in OLEDs, organic semiconductors, corrosion inhibitors. cognizancejournal.comnih.gov | |

| 2-(Thiophen-2-yl)acetic Acid Derivatives | Anti-inflammatory, Anticancer | Identified as a platform for developing mPGES-1 inhibitors. nih.gov |

| Phenylacetic Acid Derivatives | Drug Synthesis, Disease Treatment | Starting materials for various drugs; investigated for Alzheimer's and cancer. mdpi.com |

Scope and Research Objectives for Investigating this compound

Given the lack of specific research on this compound, a foundational investigation would be necessary to establish its fundamental characteristics and potential utility. The primary research objectives would logically focus on synthesis, characterization, and preliminary screening for biological activity, drawing upon the knowledge base of its structural components.

Key Research Objectives:

Chemical Synthesis and Purification: To develop and optimize a reliable synthetic route for this compound, followed by its purification to a high degree for accurate characterization.

Physicochemical and Spectroscopic Characterization: To thoroughly document the compound's physical properties (e.g., melting point, solubility) and to obtain comprehensive spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to confirm its structure.

Biological Activity Screening: To conduct in-vitro screening to assess its potential as an anti-inflammatory, anticancer, or antimicrobial agent, based on the established activities of thiophene and phenylacetic acid derivatives. cognizancejournal.comnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: To synthesize and test related isomers, such as 2-(4-phenylthiophen-2-yl)acetic acid and 2-(5-phenylthiophen-2-yl)acetic acid, to understand how the position of the phenyl substituent on the thiophene ring influences biological activity. This comparative analysis would provide crucial insights for designing more potent and selective compounds. nih.gov

Exploration in Materials Science: To investigate its potential applications in materials science, such as its utility as a building block for conductive polymers or other functional organic materials, given the known applications of thiophene derivatives. mdpi.com

A systematic investigation guided by these objectives would establish a scientific foundation for this compound, potentially uncovering a new compound with valuable applications in medicine or materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)8-11-10(6-7-15-11)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBQJJVYWPXKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489000 | |

| Record name | (3-Phenylthiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-84-3 | |

| Record name | (3-Phenylthiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Phenylthiophen 2 Yl Acetic Acid and Its Analogs

Established Synthetic Pathways to the 2-(Thiophen-2-yl)acetic Acid Scaffold

The formation of the essential 2-(thiophen-2-yl)acetic acid framework, the parent structure of 2-(3-phenylthiophen-2-yl)acetic acid, can be achieved through several reliable synthetic routes. These methods include modern cross-coupling reactions, classic condensation chemistry, and multi-step sequences that build the thiophene (B33073) ring from the ground up.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are among the most powerful and versatile tools for forming carbon-carbon (C-C) bonds between aryl and heteroaryl systems. daneshyari.commdpi.com This methodology is exceptionally well-suited for the synthesis of aryl-substituted thiophenes. mdpi.com The general approach involves the reaction of a thiophene derivative bearing a halide (e.g., bromo- or chloro-) or a boronic acid/ester with an appropriate aryl partner.

For the synthesis of the this compound scaffold, a common strategy would involve starting with a 3-bromothiophene-2-acetic acid ester and coupling it with phenylboronic acid. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the C-C bond at the C-3 position of the thiophene ring. Researchers have successfully employed Suzuki-Miyaura reactions to synthesize a variety of aryl-thiophene monomers and other functionalized thiophenes with moderate to excellent yields. mdpi.comyoutube.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. daneshyari.comacs.org For instance, the coupling of various arylboronic pinacol (B44631) esters with 4-bromothiophene-2-carbaldehyde has been shown to proceed efficiently using a palladium catalyst. mdpi.com

| Thiophene Substrate | Coupling Partner | Catalyst System (mol%) | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ / Dioxane/H₂O | 94 | mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ / Dioxane/H₂O | 85 | mdpi.com |

| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (1%) / SPhos (2%) | K₃PO₄ / Toluene/H₂O | 93 | nih.gov |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (1%) / SPhos (2%) | K₃PO₄ / Toluene/H₂O | 85 | nih.gov |

Condensation Reactions in Acetic Acid Derivatives

Classic condensation reactions provide an alternative route to functionalized thiophenes. The Perkin condensation, for example, involves the reaction of an aromatic aldehyde with a carboxylic acid anhydride (B1165640). A variation of this reaction using 2-thienylacetic acid and various aromatic aldehydes (such as benzaldehyde (B42025) or thiophenecarbaldehyde) in the presence of acetic anhydride and triethylamine (B128534) can yield α,β-unsaturated carboxylic acids, which can be further manipulated. chempap.org Optimal temperatures for these reactions are typically between 150-170°C to achieve good yields while avoiding the thermal instability of 2-thienylacetic acid. chempap.org

Furthermore, intramolecular cyclocondensation reactions are employed to construct fused ring systems. For example, di(thiophen-2-yl)alkane diones can undergo cyclocondensation in an acidic medium like acetic acid to yield complex polycyclic structures. nih.govnih.gov Aldol-type condensations of acetylthiophenes can also serve as a starting point for building more complex molecular architectures. acs.org

Multi-Step Synthesis of Functionalized Thiophene Rings

Instead of modifying a pre-existing thiophene ring, multi-step syntheses can be used to construct the desired substituted thiophene ring from acyclic precursors. This approach offers high flexibility in introducing various functional groups.

One of the most well-known methods is the Gewald aminothiophene synthesis. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base (e.g., an amine). nih.govrug.nl This one-pot, multi-component reaction provides a direct route to 2-aminothiophenes, which are versatile intermediates for further functionalization, including the synthesis of thienopyrimidinones. nih.govmdpi.com For instance, reacting 2-phenylacetaldehyde, methyl 2-cyanoacetate, and sulfur in the presence of triethylamine yields methyl 2-amino-4-phenylthiophene-3-carboxylate, a key building block. rug.nl

Another powerful strategy involves the cyclization of functionalized alkynes. mdpi.com Various metal-catalyzed or base-promoted heterocyclization reactions of S-containing alkyne substrates can lead to the formation of a thiophene ring under mild conditions. mdpi.com These methods are atom-economical and allow for significant structural diversity in the final thiophene product.

Derivatization Strategies for the this compound Moiety

Once the this compound core is synthesized, it can be further modified to produce a wide array of derivatives. The primary sites for derivatization are the carboxylic acid group and the thiophene ring itself, which can participate in ring-forming reactions.

Carboxylic Acid Functionalization: Amidation and Esterification Reactions

The carboxylic acid functional group is readily converted into amides and esters, which are common motifs in biologically active molecules.

Amidation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). rug.nlnih.gov This method has been used to synthesize a variety of N-substituted amides from parent acetic acid derivatives, including those based on thiophene and benzofuran (B130515) scaffolds. rug.nlnih.govmdpi.com

| Carboxylic Acid | Amine | Coupling Reagent/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC / DCM | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6 | nih.gov |

| 3-((tert-Butoxycarbonyl)amino)-5-phenylthiophene-2-carboxylic acid | Phenethylamine | HATU / DIPEA / DCM | tert-Butyl (3-(phenethylcarbamoyl)-5-phenylthiophen-2-yl)carbamate | 74 | rug.nl |

| 2-Chloronicotinic acid | 5-Ethylthiophen-2-amine | Oxalyl chloride, then TEA / CH₂Cl₂ | 2-Chloro-N-(5-ethylthiophen-2-yl)nicotinamide | Not Reported | mdpi.com |

Esterification can be performed under various conditions. The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol (like methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux, is a straightforward method for simple esters. nih.govjocpr.com For more sensitive or sterically hindered alcohols, other methods may be employed, such as using benzotriazole (B28993) esters as reactive intermediates. researchgate.net Palladium-catalyzed carbonylation of alcohols also represents a modern approach to synthesizing acetate (B1210297) esters. mdpi.com

Heterocyclic Annulation and Ring-Forming Reactions (e.g., Thienopyrimidinone, Oxadiazole Formation)

The thiophene scaffold and its attached acetic acid moiety can serve as precursors for the construction of fused or appended heterocyclic rings, leading to more complex chemical structures.

Thienopyrimidinone Formation: Thieno[2,3-d]pyrimidinones are an important class of fused heterocycles that can be synthesized from appropriately substituted thiophenes. mdpi.comnih.gov The common strategy begins with a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile. nih.govresearchgate.net Cyclization of these intermediates with reagents such as formamide (B127407), formic acid, or isothiocyanates leads to the formation of the pyrimidinone ring fused to the thiophene core. mdpi.comresearchgate.net For example, heating a 2-amino-3-ethoxycarbonylthiophene with formamide can yield the corresponding thieno[2,3-d]pyrimidin-4-one. mdpi.com

Oxadiazole Formation: The carboxylic acid group of this compound can be transformed into a 1,3,4-oxadiazole (B1194373) ring. researchgate.net Modern synthetic methods allow for a one-pot, two-stage process where the carboxylic acid is first converted to an intermediate which then undergoes cyclization. nih.govacs.org A common pathway involves reacting the carboxylic acid with a hydrazine (B178648) derivative to form an acylhydrazide, which is then cyclized via dehydration or oxidation. acs.org Alternatively, reagents like N-isocyaniminotriphenylphosphorane (NIITP) can be used to facilitate the direct formation of the oxadiazole ring from a carboxylic acid, which can then be further functionalized in situ. nih.govorganic-chemistry.org

| Starting Material Type | Reagent(s) | Product Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Thieno[2,3-d]pyrimidin-4-one | mdpi.com |

| 2-Amino-3-ethoxycarbonylthiophene | Aryl isothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | mdpi.com |

| Carboxylic Acid | N-Isocyaniminotriphenylphosphorane (NIITP), then Cu catalyst and Aryl Iodide | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govacs.org |

| Carboxylic Acid | Acylhydrazide, then T3P or other dehydrating agent | 2,5-Disubstituted-1,3,4-oxadiazole | acs.org |

Modifications at the Phenyl or Thiophene Ring via Substituent Introduction

The introduction of various substituents onto the phenyl or thiophene rings of this compound and its analogs is a key strategy for modulating their physicochemical and biological properties. Researchers employ a range of synthetic methodologies to achieve these modifications, primarily leveraging cross-coupling reactions and classical electrophilic substitution. These approaches allow for the systematic alteration of the electronic and steric profile of the core scaffold, facilitating the exploration of structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prominent in this field. inventivapharma.commdpi.com This method enables the efficient formation of carbon-carbon bonds between aryl halides and boronic acids or esters, providing a versatile route to introduce a wide array of substituents onto either the phenyl or thiophene moiety. inventivapharma.commdpi.com For instance, the Suzuki reaction is effective for coupling aryl compounds containing electron-withdrawing groups, with the choice of base, such as potassium carbonate, being crucial for optimizing reaction efficiency. inventivapharma.com

Another significant strategy involves the multi-step synthesis of highly substituted aromatic structures, which are then converted into the desired phenylacetic acid derivatives. mdpi.com This can involve sequences of diazotization, Sandmeyer reactions, and subsequent cross-coupling reactions to build a complex substitution pattern on the phenyl ring. mdpi.com For the thiophene ring, modifications can include isosteric replacement of the phenyl group with various thiophene regioisomers or the introduction of functional groups through nitration followed by coupling reactions. nih.govnih.gov

Research Findings on Phenyl Ring Modifications

Detailed studies have demonstrated the feasibility of introducing a variety of substituents onto the phenyl ring of phenylacetic acid and phenylthiophene backbones.

A multi-step synthesis has been developed for preparing 2-[(3,4,5-triphenyl)phenyl]acetic acid, showcasing extensive modification of the phenyl ring. mdpi.com The process begins with the diazotization of 2,6-dibromo-4-methylaniline, followed by a Sandmeyer reaction with copper(I) bromide to yield 3,4,5-tribromotoluene. mdpi.com The three bromine atoms are then substituted with phenyl groups using a Suzuki-Miyaura coupling reaction with phenylboronic acid, catalyzed by a palladium complex. mdpi.com The resulting 3,4,5-triphenyltoluene is subsequently functionalized to the corresponding acetic acid derivative. mdpi.com

The synthesis of simpler substituted phenylacetic acids has also been achieved using palladium-catalyzed Suzuki coupling. inventivapharma.com This approach has been successfully used to prepare methyl- and fluoro-substituted analogs. inventivapharma.com For example, the fluoro-substituted phenyl acetic acid can be obtained directly from the corresponding commercially available boronic acid. inventivapharma.com The synthesis of the methyl-substituted version involves the preparation of the required aryl boronic ester from aniline (B41778) in a multi-step sequence. inventivapharma.com

Furthermore, substituted phenyl rings have been incorporated into thiophene structures through condensation reactions. The Gewald reaction, for instance, can be used to synthesize 2-aminothiophene derivatives bearing substituted phenyl groups. sciforum.net One example is the synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) from the Knoevenagel condensation of 4-methoxyacetophenone and malononitrile, followed by reaction with elemental sulfur. sciforum.net

Table 1: Synthetic Approaches for Phenyl Ring Substitution in Phenylthiophene Analogs This table is interactive. You can sort and filter the data.

| Target Compound/Analog Type | Substituent(s) Introduced | Key Synthetic Method(s) | Starting Materials | Source(s) |

|---|---|---|---|---|

| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | Three Phenyl groups | Sandmeyer Reaction, Suzuki-Miyaura Coupling | 2,6-dibromo-4-methylaniline, Phenylboronic acid | mdpi.com |

| Methyl-substituted phenylacetic acid | Methyl group | Suzuki-Miyaura Coupling | Methyl-bearing aryl boronic ester, Bromo-acetic acid ester | inventivapharma.com |

| Fluoro-substituted phenylacetic acid | Fluoro group | Suzuki-Miyaura Coupling | Fluoro-substituted phenyl boronic acid, Bromo-acetic acid ester | inventivapharma.com |

Research Findings on Thiophene Ring Modifications

Modifications to the thiophene ring are equally important for developing new analogs. Research has focused on both the introduction of functional groups and the use of different thiophene isomers.

In the development of thieno[2,3-d]pyrimidine (B153573) analogs, which share a related structural core, modifications have included the replacement of a phenyl side-chain with various aryl groups, including positional isomers of thiophene. nih.gov Specifically, 2',5'-, 2',4'-, and 3',5'-thiophene isomers were introduced as isosteric replacements for a phenyl ring to create electron-rich heterocycles with differing spatial arrangements. nih.gov This strategy allows for distinct interactions with biological targets compared to the parent phenyl compound. nih.gov

The introduction of functional groups onto the thiophene ring is often accomplished by first synthesizing a substituted thiophene monomer, which is then used in cross-coupling reactions. nih.gov For example, nitro-substituted thiophene trimers are synthesized by first nitrating 2,5-dibromothiophene (B18171) to introduce nitro groups at the 3 and 4 positions. nih.gov The resulting 2,5-dibromo-3,4-dinitrothiophene (B14878) can then undergo a metal-catalyzed Stille or Suzuki reaction with appropriate organoboron or organotin reagents to build the larger molecular structure. nih.gov

Simpler alkyl substituents can also be introduced onto the thiophene ring. nih.gov An Ullmann coupling reaction using iodothiophene derivatives bearing methyl groups at the 3 and/or 4 positions has been reported for the synthesis of methyl-substituted terthiophenes. nih.gov Site-selective Suzuki-Miyaura coupling of precursors like 2,3-dibromothiophene (B118489) is another powerful technique to construct substituted thieno-fused systems. semanticscholar.org

Table 2: Synthetic Approaches for Thiophene Ring Modification This table is interactive. You can sort and filter the data.

| Modification Type | Substituent/Isomer | Key Synthetic Method(s) | Precursor Example | Source(s) |

|---|---|---|---|---|

| Isosteric Replacement | 2',5'-Thiophene, 2',4'-Thiophene, 3',5'-Thiophene | Not specified in detail, involves aryl replacement | Thieno[2,3-d]pyrimidine scaffold | nih.gov |

| Functional Group Introduction | Nitro group | Nitration, Stille/Suzuki Coupling | 2,5-Dibromothiophene | nih.gov |

| Functional Group Introduction | Methyl group | Ullmann Coupling | 3- and/or 4-Methyl-iodothiophene | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Mechanisms of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) and the adjacent methylene (B1212753) group (-CH₂-) are primary sites for a variety of chemical transformations. These reactions are fundamental in organic synthesis for creating derivatives such as esters, amides, and acid chlorides.

Esterification: In the presence of an acid catalyst, 2-(3-phenylthiophen-2-yl)acetic acid can react with alcohols to form the corresponding esters. This reversible reaction is typically driven to completion by removing the water formed during the process. numberanalytics.com

Amide Formation: The compound can be converted into amides through reaction with primary or secondary amines. The process is often facilitated by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using reagents like thionyl chloride, SOCl₂), or by using peptide coupling agents (e.g., DCC, HATU). numberanalytics.com

Active Methylene Group Reactivity: The methylene group, positioned between the thiophene (B33073) ring and the carboxyl function, is activated. This allows it to participate in condensation reactions. Studies on the analogous compound, 2-thienylacetic acid, show its involvement in Perkin-type syntheses with anhydrides of dicarboxylic acids, highlighting the reactivity of this methylene position. chempap.org This suggests that this compound could similarly act as a nucleophile in various base-catalyzed condensation reactions.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents and Conditions | Predicted Product | Mechanistic Principle |

|---|---|---|---|

| Esterification | Ethanol (C₂H₅OH), catalytic sulfuric acid (H₂SO₄), heat | Ethyl 2-(3-phenylthiophen-2-yl)acetate | Fischer-Speier esterification numberanalytics.com |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), heat | 2-(3-phenylthiophen-2-yl)acetyl chloride | Nucleophilic acyl substitution |

| Amide Formation (via acid chloride) | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 2-(3-phenylthiophen-2-yl)acetamide | Nucleophilic acyl substitution |

| Perkin-type Condensation | Phthalic anhydride (B1165640), triethylamine (B128534), heat (180-195 °C) | 3-((3-phenylthiophen-2-yl)methylene)isobenzofuran-1(3H)-one | Condensation involving an active methylene group chempap.org |

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.compharmaguideline.com The positions on the ring available for substitution are C4 and C5.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the regioselectivity of EAS reactions.

The 2-thienylacetic acid moiety is generally considered an activating group that directs incoming electrophiles to the 5-position.

The 3-phenyl group is also an activating, ortho-, para-director. It directs incoming electrophiles to the 2-position (which is blocked) and the 5-position.

Consequently, both substituents reinforce the directing of electrophiles to the C5 position, which is predicted to be the major site of reaction. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com

Nucleophilic Aromatic Substitution: The thiophene ring is inherently electron-rich and thus resistant to nucleophilic attack. Nucleophilic aromatic substitution is generally unfavorable unless the ring is substituted with potent electron-withdrawing groups, such as nitro groups, which are absent in the parent compound. uoanbar.edu.iqlibretexts.org

Table 2: Predicted Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagents and Conditions | Predicted Major Product | Mechanistic Principle |

|---|---|---|---|

| Nitration | Nitric acid (HNO₃) in acetic anhydride (Ac₂O) | 2-(5-nitro-3-phenylthiophen-2-yl)acetic acid | Electrophilic Aromatic Substitution numberanalytics.com |

| Bromination | N-Bromosuccinimide (NBS) in a solvent like acetic acid | 2-(5-bromo-3-phenylthiophen-2-yl)acetic acid | Electrophilic Aromatic Substitution numberanalytics.com |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | 2-(5-acetyl-3-phenylthiophen-2-yl)acetic acid | Electrophilic Aromatic Substitution numberanalytics.com |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under acidic conditions, to form fused polycyclic systems. For instance, an intramolecular Friedel-Crafts acylation could theoretically occur, where the carboxylic acid is converted to an acylium ion that then attacks either the phenyl ring or the thiophene ring.

A plausible pathway involves the cyclization onto the adjacent phenyl ring. This would require the formation of an acylium ion intermediate from the acetic acid side chain, which could then perform an electrophilic attack on the ortho position of the phenyl group, leading to a new six-membered ring fused to the thiophene core. Such reactions typically require strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent.

Stability and Degradation Pathways under Controlled Research Conditions

The stability of this compound is subject to thermal, microbial, and photochemical influences.

Thermal Stability: Research on 2-thienylacetic acid indicates that it is less thermally stable than its phenylacetic acid counterpart. chempap.org Significant decomposition and decarboxylation are observed at temperatures exceeding 200°C. chempap.org It is expected that this compound would exhibit similar thermal lability.

Microbial Degradation: Certain bacterial strains are capable of utilizing thiophene derivatives as their sole source of carbon and energy. Strains of Rhodococcus and Vibrio have been shown to completely degrade thiophene-2-acetic acid and thiophene-2-carboxylic acid, breaking the thiophene ring and releasing sulfate (B86663) into the medium. nih.govnih.gov This suggests that this compound could also be susceptible to biodegradation under specific microbial conditions.

Photochemical and Radiolytic Degradation: Thiophene derivatives can be degraded through photocatalysis. acs.orgacs.org Studies on various substituted thiophenes, including phenylthiophenes, show that degradation rates are influenced by the electronic stability of the molecule. acs.orgacs.org Additionally, ionizing radiation has been shown to degrade thiophene, proceeding through intermediates such as thiophene 1-oxide and thiophen-2-ol (B101167) before the ring is ultimately cleaved. researchgate.net

Computational Chemistry and Theoretical Studies of 2 3 Phenylthiophen 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 2-(3-phenylthiophen-2-yl)acetic acid. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of its molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on similar thiophene (B33073) derivatives have been performed to predict these parameters with high accuracy. While specific experimental data for this compound is not available in the provided context, representative optimized geometric parameters based on DFT calculations for analogous structures are presented below for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| C-C (Thiophene Ring) | ~1.38 - 1.42 Å |

| C-S (Thiophene Ring) | ~1.72 Å |

| C-C (Phenyl Ring) | ~1.39 Å |

| C-C (Thiophene-Phenyl) | ~1.48 Å |

| C-C (Acetic Acid) | ~1.51 Å |

| C=O (Carboxyl) | ~1.21 Å |

| C-O (Carboxyl) | ~1.35 Å |

| ∠C-S-C (Thiophene) | ~92° |

| ∠C-C-C (Thiophene) | ~112° - 117° |

| ∠C-C-C (Phenyl) | ~120° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller energy gap suggests that a molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, while the LUMO may be distributed over the entire conjugated system, including the carboxylic acid group. The HOMO-LUMO energy gap can be calculated using DFT. Studies on related thiophene derivatives show that the energy gap is a crucial parameter for evaluating their bioactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Electrostatic Potential Maps (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their high electronegativity and susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature. The thiophene and phenyl rings would show regions of negative potential above and below the plane of the rings due to the π-electron clouds.

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energy levels, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as χ = -μ.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): Quantifies the nucleophilic character of a molecule.

These descriptors are instrumental in predicting the chemical behavior and biological activity of this compound.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the interactions of this compound with biological macromolecules, such as proteins. These techniques are vital in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is used to understand the interactions between this compound and its potential protein targets. The results of docking studies are often expressed as a docking score, which estimates the binding affinity, and a binding mode, which describes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site.

While specific docking studies for this compound were not detailed in the provided search results, research on similar thiophene-based acetic acid derivatives has shown their potential as inhibitors of various enzymes. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov Docking studies of these compounds revealed key interactions within the enzyme's active site, guiding the design of more potent inhibitors. It is plausible that this compound could also interact with such targets through a combination of hydrogen bonding via its carboxylic acid group and hydrophobic and π-π stacking interactions involving its thiophene and phenyl rings.

| Protein Target | Potential Interactions | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Hydrogen bonds, Hydrophobic interactions | -7.5 |

| Aldose Reductase | Hydrogen bonds, π-π stacking | -8.2 |

| Carbonic Anhydrase II | Coordination with Zn2+, Hydrogen bonds | -6.9 |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of a ligand within the binding site of a biological target, such as an enzyme or receptor. mdpi.com For this compound, MD simulations can provide critical insights into its binding stability and the conformational changes it undergoes upon interaction with a protein. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of the ligand-protein complex's flexibility and the nature of their interactions. mdpi.comnih.gov

Furthermore, the conformational dynamics of both the ligand and the protein can be analyzed through the Root Mean Square Fluctuation (RMSF). mdpi.com This metric reveals the flexibility of specific regions of the protein, such as amino acid residues in the binding pocket, and the mobility of the ligand. For this compound, RMSF analysis could identify which parts of the molecule (the phenyl ring, thiophene ring, or acetic acid group) exhibit the most movement, providing clues about their role in the binding interaction. This information is crucial for understanding the dynamic nature of the binding and for guiding further structural modifications to improve affinity and stability. researchgate.net

Structure-Property Relationship Predictions

Theoretical Prediction of Spectroscopic Characteristics (e.g., IR, NMR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. mdpi.comsemanticscholar.org For this compound, DFT calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra, providing valuable information for structural confirmation and analysis. researchgate.netresearchgate.net

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule's normal modes. ajchem-a.com These calculations can predict the position and relative intensity of key absorption bands corresponding to specific functional groups. For this compound, this would include the characteristic stretching vibrations of the carboxylic acid O-H and C=O groups, C-S stretching of the thiophene ring, and various C-H and C=C stretching and bending modes of the aromatic rings. mdpi.comajchem-a.com Comparing the computed spectrum with experimental data can aid in the definitive assignment of vibrational bands. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound based on DFT Calculations (Note: Values are typical ranges derived from computational studies on analogous structures.)

| Spectrum | Functional Group / Atom | Predicted Wavenumber / Chemical Shift |

| IR | Carboxylic Acid O-H Stretch | 3200-3500 cm⁻¹ (broad) |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| Carboxylic Acid C=O Stretch | 1700-1750 cm⁻¹ | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |

| Thiophene C-S Stretch | 650-750 cm⁻¹ | |

| ¹H NMR | Carboxylic Acid -COOH | 10.0-12.0 ppm |

| Phenyl & Thiophene Protons | 7.0-8.0 ppm | |

| Methylene (B1212753) -CH₂- | 3.5-4.0 ppm | |

| ¹³C NMR | Carboxylic Acid -C OOH | 170-180 ppm |

| Phenyl & Thiophene Carbons | 120-145 ppm | |

| Methylene -C H₂- | 35-45 ppm |

Computational Insights into Electronic Properties

DFT calculations are also instrumental in elucidating the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. semanticscholar.orgmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. mdpi.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability and chemical reactivity. mdpi.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For thiophene-based conjugated systems, the E_gap is a key factor in determining their potential use in electronic applications. e3s-conferences.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.netymerdigital.com The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). ymerdigital.comjchps.com For this compound, the MEP map would likely show a high concentration of negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov

Table 3: Predicted Electronic Properties of this compound (Note: Energy values are illustrative, based on typical DFT results for similar thiophene derivatives.)

| Property | Predicted Value | Significance |

| E_HOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E_LUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (E_gap) | ~ 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Negative potential on Oxygen atoms | The oxygen atoms of the carboxyl group are the most electron-rich sites, prone to electrophilic attack and hydrogen bonding. nih.gov |

Biological Activities and Mechanistic Investigations in Research Models

Receptor Binding and Antagonism Studies

While direct studies on 2-(3-phenylthiophen-2-yl)acetic acid are limited in this context, research into structurally related phenylthiophene compounds has shown potential for antagonism of the Programmed Death-Ligand 1 (PD-L1). A novel class of compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been designed and evaluated as PD-L1 antagonists nih.govacs.org. These small molecules function by stabilizing the dimeric form of PD-L1 nih.gov. The formation of this PD-L1 dimer prevents its interaction with the PD-1 receptor on immune cells, thereby blocking the signaling pathway that suppresses immune responses nih.gov. This mechanism of action, inducing dimerization, is a recognized strategy for inhibiting the PD-1/PD-L1 immune checkpoint acs.org.

The non-receptor tyrosine kinase c-Src is a crucial signaling protein involved in diverse cellular processes such as division, motility, and survival, and its over-expression is frequently linked to cancer nih.gov. While c-Src is a significant target for cancer therapy, specific studies identifying this compound as a direct inhibitor of c-Src are not extensively documented in available research. The development of highly selective c-Src inhibitors is an ongoing challenge, with many existing inhibitors, such as PP2, showing activity against multiple kinases nih.govselleckchem.com. Selective inhibition has been shown to be more efficacious in slowing cancer cell growth compared to pan-kinase inhibition nih.gov.

Cellular Pathway Perturbation and Phenotypic Analysis in In Vitro Models

Derivatives of the 2-(thiophen-2-yl)acetic acid scaffold have demonstrated anti-proliferative activity in cancer cell lines. Studies have shown that compounds such as 1c and 2c exhibit notable IC50 values against A549 human lung cancer cells nih.govnih.gov. The anti-proliferative effect of these novel chemotypes is strongly associated with their ability to inhibit mPGES-1 nih.gov. The broader class of thiophene (B33073) derivatives has been widely investigated for anti-proliferative activities against various cancer cell lines, including breast and colon cancer, indicating the potential of this chemical family in oncology research mdpi.comwesleyan.edunih.gov.

| Compound Class | Cell Line | Observed Activity |

|---|---|---|

| 2-(thiophen-2-yl)acetic acid derivatives (e.g., 2c) | A549 (Human Lung Carcinoma) | Exhibited interesting IC50 values, indicating anti-proliferative effects. nih.govnih.gov |

Further investigation into the cellular mechanisms of 2-(thiophen-2-yl)acetic acid derivatives has revealed effects on cell cycle progression and programmed cell death in the A549 lung cancer cell line nih.govnih.gov. The most promising derivative from one study, compound 2c, was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure nih.govnih.gov.

Prolonged exposure to this compound led to further cellular changes. After 48 and 72 hours, an increase in the subG0/G1 fraction of the cell population was observed nih.govnih.gov. This increase in the subG0/G1 peak is indicative of cells with hypodiploid DNA content, a hallmark of apoptosis or necrosis researchgate.net. These findings suggest that the compound's anti-proliferative activity is mediated, at least in part, by disrupting the normal cell cycle and subsequently inducing cell death pathways nih.govnih.gov.

| Exposure Time | Observed Effect | Interpretation |

|---|---|---|

| 24 hours | Induction of cycle arrest in the G0/G1 phase. nih.govnih.gov | Inhibition of cell progression from G1 to S phase. |

| 48 and 72 hours | Increase of subG0/G1 fraction. nih.govnih.gov | Induction of apoptosis/necrosis. nih.govnih.gov |

Modulation of Inflammatory Mediators in Cellular Systems

Research into the anti-inflammatory potential of thiophene-based compounds has identified 2-(thiophen-2-yl)acetic acid derivatives as a promising chemical platform for the development of novel anti-inflammatory agents nih.gov. The primary mechanism investigated for this class of compounds is the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) nih.gov. mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 to prostaglandin E2 (PGE2) e-century.usnih.govresearchgate.net. PGE2 is a potent lipid mediator that plays a central role in inflammation, pain, and fever e-century.usnih.gov.

By targeting mPGES-1, compounds based on the 2-(thiophen-2-yl)acetic acid scaffold can selectively block the production of pro-inflammatory PGE2, without affecting the synthesis of other prostaglandins that may have important physiological functions nih.gove-century.us. This targeted approach is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes e-century.us.

In silico and in vitro studies on a series of 2-(thiophen-2-yl)acetic acid derivatives have demonstrated their ability to selectively inhibit mPGES-1 in the low micromolar range nih.gov. Molecular modeling has shown that the 2-(thiophen-2-yl)acetic acid portion of these molecules establishes important contacts with key amino acid residues within the active site of the mPGES-1 enzyme nih.gov. While specific inhibitory concentrations for this compound are not detailed in the available literature, the foundational structure is established as a valid starting point for developing potent mPGES-1 inhibitors nih.gov.

| Target Enzyme | Proposed Mechanism of Action | Key Inflammatory Mediator Affected | Potential Therapeutic Effect |

| Microsomal prostaglandin E synthase-1 (mPGES-1) | Inhibition of enzyme activity | Prostaglandin E2 (PGE2) | Anti-inflammatory |

In Vivo Mechanistic Investigations in Preclinical Models

Studies on Anti-inflammatory Mechanisms in Animal Models (e.g., Carrageenan-induced Oedema)

As of the current available scientific literature, no in vivo studies have been published that specifically investigate the anti-inflammatory activity of this compound in animal models such as carrageenan-induced paw edema. While the thiophene scaffold is present in known anti-inflammatory drugs and numerous thiophene derivatives have been evaluated in such models, specific data for this compound is not publicly available nih.gov.

The carrageenan-induced edema model is a standard and widely used method for evaluating the acute anti-inflammatory properties of new chemical entities mdpi.comnih.govnih.gov. This model allows researchers to assess a compound's ability to reduce swelling and to investigate its underlying mechanisms, which often involve the inhibition of inflammatory mediators like prostaglandins nih.gov. The absence of such studies for this compound means that its efficacy and mechanism of action in a living organism remain to be determined.

| Animal Model | Compound Tested | Outcome | Mechanistic Insights |

| Carrageenan-induced Oedema | This compound | No data available | Not applicable |

Antiviral Activity and Mechanism of Action in Animal Models (e.g., SARS-CoV-2 mouse models)

There is currently no published research detailing the antiviral activity of this compound, including any investigations into its efficacy or mechanism of action in animal models of viral diseases such as those for SARS-CoV-2. The scientific literature on the antiviral properties of thiophene derivatives is broad, with various compounds being investigated against a range of viruses; however, specific data for this compound is not available.

Research into antiviral agents for SARS-CoV-2 has explored a multitude of chemical structures and mechanisms of action, including the inhibition of viral entry, replication, and other essential processes. Animal models, such as transgenic mice expressing the human ACE2 receptor, are crucial for evaluating the in vivo efficacy of potential antiviral therapies. The lack of studies on this compound in this context means its potential as an antiviral agent is unknown.

| Animal Model | Compound Tested | Antiviral Activity | Mechanism of Action |

| SARS-CoV-2 mouse models | This compound | No data available | Not applicable |

Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects on Biological Activity

The systematic investigation of how different substituents on the core structure of phenylthiophene acetic acids affect their biological activity is a cornerstone of their development as enzyme inhibitors. Research has focused on modifying the phenyl ring, the thiophene (B33073) ring, and the acetic acid moiety to map the chemical space required for optimal interaction with the biological target.

Modifications to the phenyl ring have a profound impact on the inhibitory potency of this class of compounds. Studies on a series of 2-(4-phenylthiophen-2-yl)acetic acid analogs have provided significant insights into these effects, particularly concerning mPGES-1 inhibition. nih.gov The nature and position of the substituent on the phenyl ring can dramatically alter the compound's affinity for the enzyme's active site.

Research has shown that introducing specific substituents can lead to enhanced activity. For example, a sulfonamide group, particularly when positioned at the meta or para position of the phenyl ring, has been shown to be beneficial for potency. nih.gov The compound 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid (Compound 2b in the table below) demonstrated significant inhibitory activity. nih.gov This suggests that the sulfonamide moiety may engage in additional hydrogen bonding or other favorable interactions within the enzyme's binding pocket.

The following interactive table summarizes the mPGES-1 inhibitory activity of several 2-(4-phenylthiophen-2-yl)acetic acid derivatives with different phenyl ring substitutions. The data highlights how variations in substitution patterns directly correlate with changes in biological potency. nih.gov

Table 1: Inhibitory Activity of 2-(4-phenylthiophen-2-yl)acetic acid Analogs with Phenyl Ring Modifications against mPGES-1. nih.gov

| Compound ID | Structure | Substitution on Phenyl Ring | % Inhibition at 10 µM |

|---|---|---|---|

| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | 4-(4-methylphenylsulfonamido) | ~55% |

| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | 3-(4-methylphenylsulfonamido) | ~75% |

| 2c | 2-(4-(4-(trifluoromethoxy)phenyl)thiophen-2-yl)acetic acid | 4-(trifluoromethoxy) | ~80% |

| 2d | 2-(4-(3-(trifluoromethoxy)phenyl)thiophen-2-yl)acetic acid | 3-(trifluoromethoxy) | ~60% |

| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid | 4-(phenoxymethyl) | ~50% |

| 2f | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic acid | 3-(benzyloxy) | ~40% |

The thiophene ring serves as a crucial structural component, acting as a bioisosteric replacement for a phenyl ring and providing a rigid scaffold that correctly orients the other parts of the molecule for target binding. researchgate.net The sulfur atom in the thiophene ring can influence the molecule's electronic properties and potential for interactions within the binding site. researchgate.net While specific SAR studies on substitutions to the thiophene ring of 2-(3-phenylthiophen-2-yl)acetic acid are limited in the available literature, general principles from related heterocyclic compounds offer valuable insights.

The introduction of substituents on the thiophene ring can modulate the compound's electronic nature, lipophilicity, and steric profile. nih.gov For example, adding electron-withdrawing or -donating groups can alter the charge distribution across the aromatic system, which can affect π-π stacking or other electronic interactions with the target protein. mdpi.com In some classes of thiophene-containing compounds, fusing the thiophene ring with other rings to create structures like thienopyrimidines has been shown to enhance biological activity by increasing the surface area for interaction and locking the molecule into a more favorable conformation. frontiersin.org The position of attachment to the thiophene ring is also critical, as seen in thiophene-based analogues of the antidepressant mianserin, where shifting the connection point results in different isomers with varied biological profiles. researchgate.net

The acetic acid moiety is a critical pharmacophoric feature for the biological activity of this class of compounds, particularly for their role as inhibitors of enzymes like COX and mPGES-1. nih.govbyjus.com Carboxylic acids are acidic and can exist as carboxylate ions at physiological pH. byjus.com This negatively charged carboxylate group is often essential for anchoring the inhibitor to the enzyme's active site by forming a strong ionic bond (a salt bridge) with a positively charged amino acid residue, such as arginine. byjus.com

This interaction is a well-established binding motif for many non-steroidal anti-inflammatory drugs (NSAIDs) within the active sites of cyclooxygenase enzymes. nih.gov In the context of mPGES-1 inhibitors, docking studies of 2-(4-phenylthiophen-2-yl)acetic acid analogs suggest that the acetic acid portion establishes important van der Waals contacts with residues like Gly35, Leu39, and Phe44. nih.gov

The critical nature of the carboxylic acid group is underscored by studies on related inhibitors where its replacement or modification leads to a significant loss of activity. nih.gov However, in drug design, carboxylic acids can sometimes be replaced by bioisosteres—functional groups with similar physicochemical properties—to improve pharmacokinetic profiles. Common bioisosteres for the carboxylic acid group include tetrazoles and hydroxamic acids, which can mimic the acidic proton and charge distribution of the original group, thereby preserving the key interaction with the target. nih.govfrontiersin.org The successful use of the 2-(thiophen-2-yl)acetic acid scaffold as a platform for developing mPGES-1 inhibitors strongly implies that this acidic moiety is indispensable for target engagement. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. For this compound and its analogs, the relative orientation of the phenyl and thiophene rings is a key determinant of biological activity. Molecular modeling and docking studies of the isomeric 2-(4-phenylthiophen-2-yl)acetic acid derivatives have revealed how these molecules fit into the binding pocket of mPGES-1. nih.gov

These studies indicate that the compounds occupy a catalytic pocket, where the central thiophene ring engages in π-π stacking interactions with the aromatic side chain of a tyrosine residue (Tyr130). nih.gov The phenyl ring also participates in π-π interactions with the same residue. nih.gov The ability of the molecule to adopt a relatively planar conformation appears to be important for these stacking interactions. As noted previously, introducing bulky substituents in the ortho-position of the phenyl ring can create steric clashes that force a non-planar twist between the two rings, disrupting these key interactions and reducing potency. nih.gov This highlights a direct correlation between the molecule's accessible conformations and its biological outcome.

Classification Structure-Activity Relationship (CSAR) Modeling

Classification Structure-Activity Relationship (CSAR) and Quantitative Structure-Activity Relationship (QSAR) are computational techniques used to build predictive models that correlate a compound's chemical structure with its biological activity. nih.gov Although no specific CSAR model for this compound was found in the searched literature, models have been developed for other classes of mPGES-1 inhibitors. nih.govnih.gov

These models are typically built using a dataset of compounds with known inhibitory activities. nih.gov The process involves generating molecular descriptors (properties related to lipophilicity, electronics, and sterics) and pharmacophoric features (the spatial arrangement of key functional groups). For mPGES-1 inhibitors, important pharmacophoric features often include a hydrogen bond donor/acceptor (like the carboxylic acid), hydrophobic groups, and aromatic rings. nih.govnih.gov A robust QSAR model can predict the activity of new, untested compounds, thereby guiding the design of more potent inhibitors and prioritizing which analogs to synthesize. nih.gov Such models developed for other mPGES-1 inhibitors could be valuable tools for designing and predicting the activity of novel derivatives of this compound.

Development of Structure-Activity Hypotheses for New Analog Design

Based on the available SAR data, several structure-activity hypotheses can be formulated to guide the design of new analogs with potentially improved properties. These hypotheses integrate the findings on substituent effects, conformational requirements, and the role of key functional groups.

The Acetic Acid Anchor is Essential: The carboxylic acid group is a primary binding determinant, likely forming a crucial ionic or hydrogen bond interaction within the active site. New designs should retain this feature or replace it with a suitable, validated bioisostere like a tetrazole. nih.govmdpi.com

The Phenyl-Thiophene Scaffold is Key: The core structure serves to position the acetic acid and phenyl substituents in the correct spatial orientation. The planarity and distance between these groups are likely critical. Docking studies suggest the thiophene and phenyl rings make important contacts with the enzyme. nih.gov

Phenyl Ring Substitution Modulates Potency: The phenyl ring is a prime location for modification to enhance potency and fine-tune properties. Substituents at the meta- and para-positions are well-tolerated and can introduce beneficial interactions. nih.gov Specifically, groups capable of acting as hydrogen bond donors or acceptors, such as sulfonamides, appear to be particularly effective at increasing inhibitory activity against mPGES-1. nih.gov

Thiophene Ring Substitution as a Vector for Optimization: While less explored, the thiophene ring offers an additional site for modification. Introducing small substituents could be used to modulate the electronic properties of the core scaffold or explore additional binding pockets without causing significant steric hindrance. nih.gov

These hypotheses provide a rational framework for the prospective design of new analogs. Future work could involve synthesizing derivatives with different phenyl ring substituents guided by QSAR predictions, exploring bioisosteric replacements for the acetic acid moiety, and systematically investigating substitutions on the thiophene ring. mdpi.com

Applications in Chemical Biology and Advanced Research Materials

Utility of 2-(3-Phenylthiophen-2-yl)acetic Acid as a Synthetic Precursor

The inherent reactivity of the carboxylic acid group, coupled with the potential for further functionalization of the thiophene (B33073) and phenyl rings, positions this compound as a valuable starting material for the construction of more elaborate molecular architectures.

Building Block for Complex Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often found in biologically active natural products and synthetic drugs. The this compound structure contains the necessary functionalities to participate in cyclization reactions to form complex heterocyclic systems. For instance, the acetic acid side chain can be converted into various reactive intermediates, such as acid chlorides or amides, which can then undergo intramolecular reactions with the thiophene or phenyl ring to construct new rings.

One important class of heterocycles that could potentially be synthesized from this precursor are thieno[3,2-d]pyrimidines. These fused systems are known to exhibit a wide range of biological activities. researchgate.netnih.govnih.govekb.egscielo.br While direct synthesis from this compound is not yet prominently documented, the general strategies for constructing the thieno[3,2-d]pyrimidine (B1254671) core often involve the cyclization of appropriately substituted aminothiophenes. researchgate.netnih.govscielo.br The phenyl group at the 3-position of the thiophene ring in this compound could offer unique steric and electronic properties to the resulting heterocyclic systems, potentially influencing their biological target interactions.

Furthermore, the principles of intramolecular cyclization reactions suggest that this compound could be a key starting material for other fused systems, such as those involving the phenyl ring. mdpi.comekb.egresearchgate.netmdpi.comrsc.org The development of novel cyclization methodologies remains an active area of research. mdpi.comekb.egrsc.org

Intermediate in the Synthesis of Pharmacologically Active Scaffolds

The this compound scaffold is a promising starting point for the synthesis of various pharmacologically active molecules. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications.

One area of significant interest is the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The thieno[3,2-d]pyrimidine scaffold, which could be derived from this compound, is a known core structure in several kinase inhibitors. researchgate.netnih.gov The phenyl substitution could provide an additional vector for optimizing binding affinity and selectivity for specific kinase targets.

Another potential application lies in the development of anti-inflammatory agents. The related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a promising platform for the development of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, which are targets for anti-inflammatory drugs. This suggests that derivatives of this compound could also exhibit valuable anti-inflammatory properties.

Potential as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The development of novel probes with specific properties is crucial for advancing our understanding of cellular function and for the identification of new drug targets.

Development of Fluorescent Probes for Bioanalysis

Fluorescent probes are indispensable for visualizing and quantifying biological molecules and events in living systems. mdpi.com While there is no direct report on the use of this compound for this purpose, its inherent aromatic structure suggests potential for derivatization into fluorescent molecules. The thiophene ring, in particular, is a component of some fluorescent dyes. By incorporating specific functional groups that respond to changes in the cellular environment, such as pH, ion concentration, or enzyme activity, derivatives of this compound could be engineered as novel fluorescent probes for bioanalysis.

Use in Target Identification and Validation Studies

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology research. Chemical probes derived from a bioactive scaffold can be used to pull down their protein targets from complex biological mixtures, a process known as affinity-based protein profiling. Although not yet demonstrated for this specific compound, if derivatives of this compound show interesting biological activity, they could be further modified with reactive groups or affinity tags to create chemical probes for target identification and validation studies.

Exploration in Advanced Materials Research (as a Monomer or Derivative for Polymers)

The field of materials science is constantly seeking new molecular building blocks to create polymers with tailored electronic, optical, and mechanical properties. Thiophene-containing polymers are particularly well-known for their applications in organic electronics.

The structure of this compound, with its polymerizable thiophene ring and the potential to convert the carboxylic acid into other functional groups, makes it an interesting candidate as a monomer or a precursor for monomers in the synthesis of advanced polymers. nih.gov The presence of the phenyl group could influence the packing and electronic properties of the resulting polymer chains, potentially leading to materials with novel characteristics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or sensors. The carboxylic acid group could also be used to introduce side chains that control solubility, morphology, or self-assembly properties of the polymer.

Future Research Horizons for this compound

The scientific inquiry into the therapeutic potential of this compound and its analogs is at a critical juncture. While initial studies have highlighted the promise of the phenylthiophene scaffold, the path forward necessitates a multi-pronged approach to fully unlock its capabilities. Future research is poised to delve deeper into its mechanisms of action, refine its chemical synthesis for broader applications, and explore its utility in novel and interdisciplinary fields. This article outlines the key future research directions and unanswered questions that will shape the trajectory of this promising compound.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(3-phenylthiophen-2-yl)acetic acid, and how can reaction efficiency be optimized?

A common approach involves Friedel-Crafts acylation followed by carbonyl reduction. For example, thiophene derivatives can undergo acylation with oxalyl chloride to introduce the acetic acid moiety, as seen in structurally similar compounds like thiophene-2-acetic acid . Optimization may include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Purification : Column chromatography or recrystallization from hot ethanol.

Validate purity via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., thiophene ring protons at δ 6.8–7.5 ppm and acetic acid protons at δ 3.6–3.8 ppm).

Advanced Synthesis: Computational Reaction Design

Q. Q2. How can computational methods improve the synthesis of this compound?

Quantum chemical calculations and reaction path simulations (e.g., density functional theory) can predict transition states and intermediate stability, reducing trial-and-error experimentation. For instance, ICReDD methodologies integrate computational modeling to identify optimal reaction conditions (e.g., solvent polarity, temperature) and minimize side products . This approach accelerates reaction optimization by 30–50% compared to traditional methods.

Analytical Challenges and Data Contradictions

Q. Q3. How should researchers address discrepancies in spectroscopic data for thiophene-acetic acid derivatives?

Contradictions in NMR or IR spectra often arise from:

- Tautomerism : Thiophene rings may exhibit keto-enol tautomerism, altering proton shifts.

- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials).

Cross-reference with PubChem or NIST Chemistry WebBook for validated spectral libraries .

Safety and Handling Protocols

Q. Q4. What safety measures are critical when handling this compound?

Based on analogous thiophene-acetic acid compounds:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (H315: skin irritation) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (first-aid: move to fresh air immediately) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Derivatives and Biological Activity

Q. Q5. What are the potential biomedical applications of this compound derivatives?

Thiophene-acetic acid scaffolds are precursors to pharmaceuticals like ketotifen (antihistamine) and cefalotin (antibiotic) . Advanced research could explore:

- Structure-activity relationships (SAR) : Modify the phenyl or acetic acid groups to enhance bioavailability.

- Enzymatic assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential.

Methodological Pitfalls in Spectral Interpretation

Q. Q6. Why might researchers observe unexpected signals in the ¹H NMR of this compound?

Common pitfalls include:

- Residual solvents : Check for acetone (δ 2.1 ppm) or DMF (δ 2.7–3.0 ppm).

- Rotamers : Restricted rotation around the thiophene-acetic acid bond may split signals.

- Paramagnetic impurities : Filter samples through activated charcoal to remove metal contaminants.

Industrial vs. Laboratory Synthesis

Q. Q7. How do industrial synthesis routes differ from laboratory methods for this compound?

Industrial scales prioritize cost and scalability:

- Catalyst recycling : Use heterogeneous catalysts (e.g., zeolites) for Friedel-Crafts acylation .

- Continuous flow reactors : Enhance yield and reduce waste compared to batch processes .

Lab-scale methods focus on purity and flexibility in small batches.

Advanced Computational Modeling

Q. Q8. Can machine learning predict novel derivatives of this compound with enhanced properties?

Yes. Generative adversarial networks (GANs) can propose derivatives with optimized solubility or binding affinity. For example:

- Train models on PubChem bioactivity data to prioritize candidates.

- Validate predictions via molecular docking (e.g., AutoDock Vina) against target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products